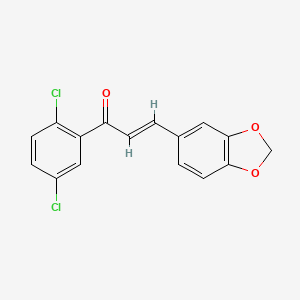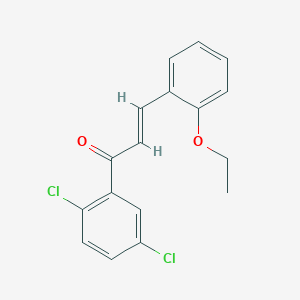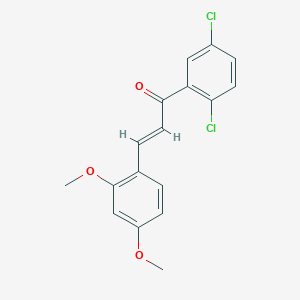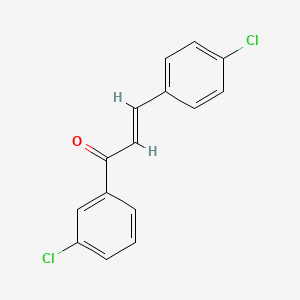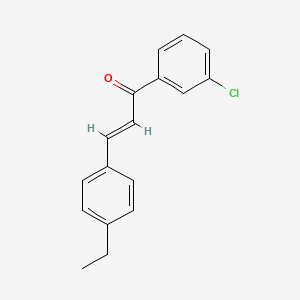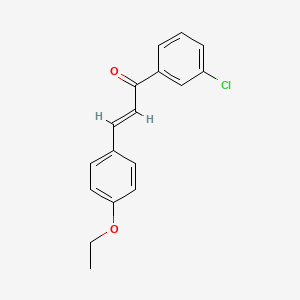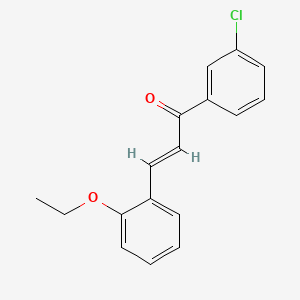
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, or (2E)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, is a compound belonging to the class of organic compounds known as phenylpropenones. It is an aromatic compound with a molecular weight of 264.37 g/mol and a chemical formula of C17H22O2. The compound has been studied extensively for its potential uses in scientific research, particularly in the field of biochemistry.
Wissenschaftliche Forschungsanwendungen
((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme phospholipase A2. In addition, it has been used in the synthesis of other bioactive compounds, such as inhibitors of the enzyme cyclooxygenase-2.
Wirkmechanismus
The mechanism of action of ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, it is believed that the compound may act as an inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and anti-oxidant effects in vitro. In addition, studies have shown that the compound has the potential to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 and phospholipase A2.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one in laboratory experiments include its relatively low toxicity and its ability to be synthesized from readily available starting materials. In addition, the compound has been shown to have anti-inflammatory and anti-oxidant effects in vitro. However, the compound has not been extensively studied in vivo, and therefore the potential therapeutic effects of the compound are not yet known.
Zukünftige Richtungen
Future research on ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one should focus on further elucidating its mechanism of action and exploring its potential therapeutic effects in vivo. In addition, further research should be conducted to identify potential new applications for the compound, such as in the synthesis of other biologically active molecules. Finally, further research should be conducted to assess the safety and efficacy of the compound for use in humans.
Synthesemethoden
The synthesis of ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been studied extensively in recent years. The most common method for synthesizing the compound is by reacting 4-ethoxybenzaldehyde with 4-tert-butylphenylmagnesium bromide in the presence of a base catalyst. This reaction yields the desired product in good yields.
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-5-23-19-13-9-17(10-14-19)20(22)15-8-16-6-11-18(12-7-16)21(2,3)4/h6-15H,5H2,1-4H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBXLYBOKJADLH-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

